2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a 3-ethyl substituent on the pyrimidine ring and a thioether-linked acetamide side chain with a tetrahydrofuran-2-ylmethyl group. The synthesis involves coupling 3-ethyl-4-oxo-3H-pyrimido[5,4-b]indole-2-thiol with 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide under standard amidation conditions, yielding 57.5% . The tetrahydrofuran moiety enhances solubility due to its oxygen atom, while the ethyl group may influence steric interactions in biological targets. This compound has been studied as a Toll-Like Receptor 4 (TLR4) ligand, though specific activity data remain unpublished .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-23-18(25)17-16(13-7-3-4-8-14(13)21-17)22-19(23)27-11-15(24)20-10-12-6-5-9-26-12/h3-4,7-8,12,21H,2,5-6,9-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHPXHQWCZHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 888460-87-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structural formula of the compound features a pyrimidine moiety fused to an indole-like system, along with a thioether and an acetamide functional group. The molecular formula is with a molecular weight of approximately 384.5 g/mol. The unique structure suggests diverse chemical interactions that may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs, particularly those containing pyrimido[5,4-b]indole derivatives, exhibit a range of biological activities including:
- Anti-inflammatory Effects : Certain derivatives have shown the ability to modulate cytokine production, particularly in TLR4-dependent pathways.
- Antimicrobial Properties : The presence of the thioether group may enhance the compound's interaction with microbial targets.
- Cytotoxicity : Some studies indicate that modifications to the compound can reduce cytotoxic effects while maintaining biological efficacy.
Structure-Activity Relationships (SAR)
A significant study highlighted the importance of specific structural features in influencing biological activity. For instance:
- Thioether Group : Essential for maintaining biological activity; alterations can lead to loss of function.
- Aryl Substituents : Variations at the C8 position significantly affect potency against TLR4-mediated responses.
Table 1 summarizes findings from various SAR studies related to similar compounds:
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| C8 Phenyl Derivative | High TLR4 Agonist Activity | Potency at submicromolar concentrations |
| N5 Methyl Derivative | Reduced Cytotoxicity | Maintained TLR4 activity |
| Thioacetamide Modifications | Loss of Activity | Critical for maintaining function |
Case Studies
- TLR4 Activation Study : In a study involving murine bone marrow-derived dendritic cells (mBMDCs), certain derivatives demonstrated enhanced production of interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10), indicating their role as TLR4 agonists .
- Cytotoxicity Assessment : An MTT assay demonstrated varying levels of cytotoxicity across different derivatives, with some showing significant toxicity at higher concentrations while others maintained cell viability .
- Antimicrobial Testing : Preliminary tests indicated that the compound exhibited promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
The proposed mechanism involves binding to TLR4 and subsequent activation of downstream signaling pathways leading to cytokine release. Computational docking studies suggest that specific interactions with the myeloid differentiation protein 2 (MD-2) are crucial for this activation .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields vary based on steric and electronic effects. Bulky groups (e.g., tert-butyl in Compound 32) reduce yields, while flexible chains (e.g., tetrahydrofuran-2-ylmethyl) improve reaction efficiency .
Functional Group Impact on Bioactivity
Acetamide Side Chain
- Tetrahydrofuran-2-ylmethyl (Target) : The oxygen atom in the tetrahydrofuran ring enables hydrogen bonding, improving solubility and target interactions compared to purely alkyl chains (e.g., tert-butyl in Compound 32) .
- Piperidin-4-yl (Compound 34) : The basic nitrogen may facilitate interactions with acidic residues in TLR4, though excessive hydrophilicity could limit membrane permeability .
- 4-Trifluoromethoxyphenyl (Ev6) : The trifluoromethoxy group enhances metabolic stability and electronegativity but may reduce solubility .
Oxidation State Variations
- Sulfonyl/Sulfinyl Groups (Ev4) : Compounds 2 (sulfonyl) and 3 (sulfinyl) in exhibit higher polarity than the thioether in the target compound. Sulfones/sulfoxides often improve target selectivity but reduce cell permeability .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP is lower than tert-butyl (Compound 32) or trifluoromethoxy (Ev6) derivatives, suggesting better aqueous solubility.
- Metabolic Stability : The ethyl group and tetrahydrofuran moiety may reduce cytochrome P450-mediated metabolism compared to methyl (Ev6) or phenyl (Compound 28) groups.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrimidoindole core via cyclization reactions under basic conditions (e.g., NaOH in DMF at 80–100°C) .
- Step 2: Thioether linkage introduction using thioglycolic acid derivatives and coupling agents like DCC (dicyclohexylcarbodiimide) .
- Step 3: Final amidation with tetrahydrofuran-methylamine derivatives under reflux in anhydrous THF .
Key Challenges: - Purity Control: Use HPLC or preparative TLC to isolate intermediates, as side reactions (e.g., over-oxidation of thioethers) are common .
- Yield Optimization: Adjust reaction times (24–48 hours) and catalyst ratios (e.g., 1.2 equiv. of coupling agents) to mitigate steric hindrance from the tetrahydrofuran moiety .
Q. How is the molecular structure confirmed for this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the pyrimidoindole core (δ 7.5–8.5 ppm for aromatic protons) and thioacetamide linkage (δ 3.8–4.2 ppm for SCH) .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., conformation of the tetrahydrofuran-methyl group) with single-crystal analysis .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] peak at ~500–520 m/z) .
Q. How can researchers design experiments to assess its biological activity in vitro?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., CDK2) or enzymes (e.g., topoisomerases) based on structural analogs’ activity .
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity with FITC-labeled substrates) .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7) with MTT assays, comparing IC values to controls like doxorubicin .
- Data Validation: Replicate results across ≥3 independent experiments and use ANOVA for statistical significance (p < 0.05) .
Q. How to resolve contradictions in reported activity data across studies?
Methodological Answer:
- Source Analysis: Check for impurities (e.g., unreacted intermediates) via HPLC; purity ≥95% is critical for reproducibility .
- Experimental Variables:
- Solvent Effects: Compare activity in DMSO vs. PBS to rule out solvent-induced aggregation .
- Cell Line Variability: Test across multiple lines (e.g., HeLa vs. HepG2) to identify tissue-specific effects .
- Mechanistic Studies: Use SPR (surface plasmon resonance) to confirm direct target binding vs. off-target interactions .
Q. What strategies optimize structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituents on the pyrimidoindole (e.g., ethyl → methyl) or tetrahydrofuran (e.g., methyl → ethyl) groups .
- Functional Group Swaps: Replace thioether with sulfoxide/sulfone to assess redox sensitivity .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict binding affinities before synthesis .
Q. What are its solubility and stability profiles under experimental conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
